3-Buten-2-one, 4-(4-nitrophenyl)-
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Overview
Description
3-Buten-2-one, 4-(4-nitrophenyl)-, also known as 4-(4-nitrophenyl)-3-buten-2-one, is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a nitrophenyl group attached to a butenone moiety. This compound is a yellow crystalline solid and is utilized in organic synthesis as a versatile building block for the preparation of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzaldehyde with methyl vinyl ketone. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of 3-Buten-2-one, 4-(4-nitrophenyl)- follows a similar synthetic route but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and advanced purification techniques, such as column chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: 4-(4-nitrophenyl)butanoic acid.
Reduction: 4-(4-aminophenyl)-3-buten-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, 4-(4-nitrophenyl)- is widely used in scientific research due to its versatile reactivity and biological activity. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antitumor and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The biological activity of 3-Buten-2-one, 4-(4-nitrophenyl)- is primarily attributed to its ability to interact with cellular proteins and enzymes. The nitrophenyl group can undergo reduction to form reactive intermediates that can covalently modify nucleophilic sites on proteins, thereby altering their function. This mechanism is particularly relevant in its antitumor and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: Lacks the nitro group, resulting in different reactivity and biological activity.
4-(3-nitrophenyl)-3-buten-2-one: Similar structure but with the nitro group in a different position, affecting its chemical properties and reactivity
Uniqueness
3-Buten-2-one, 4-(4-nitrophenyl)- is unique due to the specific positioning of the nitro group, which significantly influences its reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized organic molecules and in the study of its biological effects .
Properties
IUPAC Name |
4-(4-nitrophenyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCRQJMZUHNLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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